Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
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Overview
Description
Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate is a complex organic compound with a molecular formula of C21H22Cl3N3O4S. This compound is notable for its intricate structure, which includes multiple functional groups such as ester, amide, and thioamide. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate typically involves a multi-step process. The initial step often includes the formation of the 2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[({2,2,2-trichloro-1-[(4-ethylphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoate
- Methyl 4-{[({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
- Ethyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate
Uniqueness
Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations .
Properties
Molecular Formula |
C19H18Cl3N3O3S |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
methyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-5-3-4-6-14(11)15(26)24-17(19(20,21)22)25-18(29)23-13-9-7-12(8-10-13)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
ROMQEHDRJKGQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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